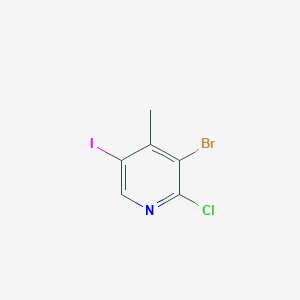
3(2H)-Furanone, dihydro-5-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Furanone, dihydro-5-isopropyl-, also known as 5-isopropyl-dihydro-3(2H)-furanone, is a chemical compound belonging to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. This compound is characterized by its dihydro structure, meaning it has two additional hydrogen atoms compared to the parent furanone structure, and an isopropyl group attached to the fifth carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Furanone, dihydro-5-isopropyl- can be achieved through various synthetic routes. One common method involves the hydrogenation of 5-isopropyl-3(2H)-furanone using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically takes place in the presence of hydrogen gas at room temperature and atmospheric pressure.
Another synthetic route involves the cyclization of 4-isopropyl-4-hydroxybutanoic acid under acidic conditions. This method requires the use of a strong acid such as sulfuric acid (H₂SO₄) to facilitate the cyclization process, resulting in the formation of the desired furanone compound.
Industrial Production Methods
Industrial production of 3(2H)-Furanone, dihydro-5-isopropyl- often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and cost-effective production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Furanone, dihydro-5-isopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-isopropyl-3(2H)-furanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Further reduction of the compound can lead to the formation of 5-isopropyl-tetrahydrofuran, a fully saturated derivative.
Substitution: The isopropyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Various reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: 5-isopropyl-3(2H)-furanone.
Reduction: 5-isopropyl-tetrahydrofuran.
Substitution: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
3(2H)-Furanone, dihydro-5-isopropyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flavor and fragrance compounds due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3(2H)-Furanone, dihydro-5-isopropyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-isopropyl-3(2H)-furanone: The parent compound without the additional hydrogen atoms.
5-isopropyl-tetrahydrofuran: A fully saturated derivative.
4-isopropyl-4-hydroxybutanoic acid: A precursor in the synthesis of the compound.
Uniqueness
3(2H)-Furanone, dihydro-5-isopropyl- is unique due to its specific dihydro structure and the presence of an isopropyl group. This structural configuration imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the production of flavor and fragrance compounds.
Propriétés
Numéro CAS |
34004-69-8 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
5-propan-2-yloxolan-3-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7-3-6(8)4-9-7/h5,7H,3-4H2,1-2H3 |
Clé InChI |
KZSGEGRJWKIRMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(=O)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13465912.png)
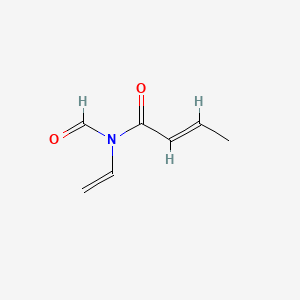
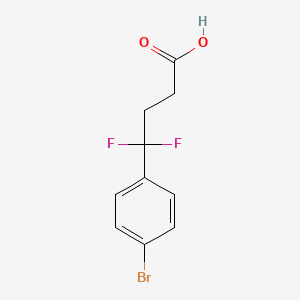
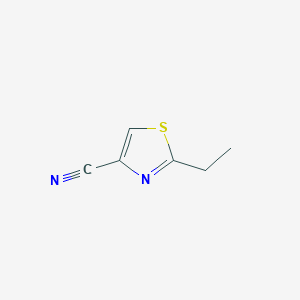
![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)




![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
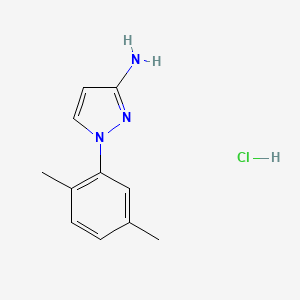
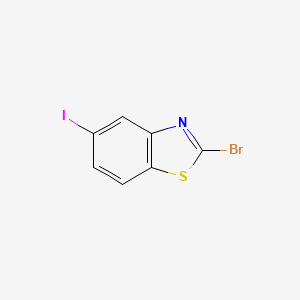
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)
